molecular formula C8H5BrN2O B1440288 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde CAS No. 1033434-54-6

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

Cat. No.: B1440288
CAS No.: 1033434-54-6
M. Wt: 225.04 g/mol
InChI Key: XZWBSUPVXGPHMC-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde (CAS 1033434-54-6) is a versatile and valuable chemical building block in medicinal and organic chemistry. Its structure incorporates both a reactive aldehyde group and a bromine substituent on the privileged imidazo[1,2-a]pyridine scaffold, making it an ideal precursor for late-stage functionalization and the generation of diverse compound libraries . The imidazo[1,2-a]pyridine core is a well-known privileged structure in drug design, featured in several pharmaceuticals . The presence of the bromine atom at the 3-position allows for further diversification via metal-catalyzed cross-coupling reactions, such as the microwave-assisted Mizoroki-Heck reaction, which is a powerful tool for creating carbon-carbon bonds . This enables researchers to efficiently synthesize more complex molecules from a common precursor. The aldehyde functional group at the 8-position provides a handle for subsequent synthetic transformations, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound is particularly relevant for developing inhibitors of therapeutically important enzymes . It is supplied with a purity of ≥97% (NLT 98% per independent analysis) . The molecular formula is C₈H₅BrN₂O, and the molecular weight is 225.04 g/mol . This product is for research and further manufacturing use only. It is not intended for direct human use.

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-10-8-6(5-12)2-1-3-11(7)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWBSUPVXGPHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673086
Record name 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033434-54-6
Record name 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds via condensation reactions involving 2-aminopyridine derivatives and appropriate aldehyde or halogenated aldehyde precursors under controlled conditions. Two main approaches are reported:

Detailed Preparation Methods

Microwave-Assisted Synthesis Using 6-Bromo-2-aminopyridine and 2-Bromomalonaldehyde (ChemicalBook, Tetrahedron Letters 2019)

A more recent and efficient method uses microwave irradiation to accelerate the reaction:

  • Reactants: 6-Bromo-2-aminopyridine (1.2 mmol) and 2-bromomalonaldehyde (1.8 mmol, 1.5 equivalents).

  • Solvent: Mixture of ethanol and water (1:1 v/v, total 2 mL).

  • Procedure:

    • The reactants are dissolved in the solvent mixture in a pressure vial with stirring.
    • The mixture is purged with argon to maintain an inert atmosphere.
    • Microwave irradiation is applied at 150 W power.
    • Reaction conditions vary depending on substituents on the aminopyridine:
      • For halogen, nitro, or cyano substituents: 10 minutes at 110°C.
      • For methyl or phenyl substituents: 20 minutes at 100°C.
    • After reaction, solvent is evaporated.
    • The residue is neutralized with triethylamine (TEA), diluted with dichloromethane (DCM), adsorbed on silica gel, and purified by column chromatography using a DCM/acetone gradient.
  • Yield: Approximately 80%.

  • Product: 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a yellow powder.

Parameter Details
Reactants 6-Bromo-2-aminopyridine, 2-bromomalonaldehyde
Solvent Ethanol:Water (1:1)
Atmosphere Argon (inert)
Microwave Power 150 W
Temperature 100-110°C
Time 10-20 minutes
Purification Column chromatography (DCM/acetone)
Yield 80%

This method is advantageous due to its rapid reaction time, mild conditions, and green chemistry aspects such as solvent choice and energy efficiency via microwave irradiation.

Comparative Analysis of Preparation Methods

Feature 2-Aminonicotinate + Monochloroacetaldehyde (Patent) 6-Bromo-2-aminopyridine + 2-Bromomalonaldehyde (Microwave)
Reaction Time 3-15 hours 10-20 minutes
Temperature 0-100°C 100-110°C
Solvent Water or DMF Ethanol/Water (1:1)
Atmosphere Not specified Argon (inert)
Purification Precipitation, extraction, drying Column chromatography
Yield Not explicitly stated ~80%
Scalability Suitable for scale-up Suitable for small to medium scale
Energy Efficiency Conventional heating Microwave irradiation (energy efficient)

Research Findings and Notes

  • The patent method highlights the importance of controlling reaction temperature and time to optimize the formation of the aldehyde-functionalized imidazo[1,2-a]pyridine core. The use of alkali post-reaction aids in product isolation and purification.

  • Microwave-assisted synthesis significantly reduces reaction time and improves yield, leveraging modern synthetic techniques. The inert atmosphere prevents side reactions and degradation of sensitive intermediates.

  • Both methods avoid the need for extensive purification of intermediates, streamlining the synthetic workflow.

  • The aldehyde group is introduced via reaction with halogenated aldehydes (monochloroacetaldehyde or 2-bromomalonaldehyde), which also contribute to the formation of the fused imidazo ring system.

  • The bromine substituent is either present on the starting aminopyridine or introduced via the halogenated aldehyde reagent, ensuring regioselective incorporation.

Summary Table of Preparation Conditions

Preparation Method Starting Materials Key Reagents Solvent(s) Temperature Time Yield Purification Method
2-Aminonicotinate + Monochloroacetaldehyde 2-Aminonicotinate, DMF-DMA, monochloroacetaldehyde DMF-DMA, monochloroacetaldehyde, alkali Water or DMF 0-100°C 3-15 hours Not stated Precipitation, extraction
Microwave-Assisted Synthesis 6-Bromo-2-aminopyridine, 2-bromomalonaldehyde 2-Bromomalonaldehyde, TEA Ethanol/Water (1:1) 100-110°C 10-20 minutes ~80% Column chromatography

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H5_5BrN2_2O
  • IUPAC Name : 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
  • CAS Number : 1033434-54-6

The compound features a heterocyclic structure that includes a bromine atom and an aldehyde functional group, which are crucial for its reactivity and biological interactions.

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its structural properties facilitate the development of novel drugs targeting specific biological pathways. For instance:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function. It has demonstrated significant inhibitory effects on cell proliferation in various cancer models .
  • Antitubercular Agents : Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against Mycobacterium tuberculosis, with some compounds displaying minimum inhibitory concentrations (MICs) lower than clinically used drugs .

Material Science

The compound's unique structural characteristics make it valuable in material science for developing new materials with specific electronic or optical properties. Its ability to form complexes with metals can be utilized in creating sensors or catalysts .

Biological Studies

In biological research, this compound is employed to study enzyme inhibitors and receptor modulators. Its interaction with various enzymes, particularly oxidoreductases and transferases, highlights its potential as a biochemical probe .

Anticancer Research

A study focused on the anticancer properties of this compound demonstrated its ability to inhibit cell growth in multiple cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial dysfunction .

Antitubercular Activity

In another study, derivatives synthesized from this compound were tested against drug-resistant strains of Mycobacterium tuberculosis. Compounds showed remarkable potency with MIC values significantly lower than those of existing treatments .

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers of Bromoimidazo[1,2-a]pyridine Carbaldehydes

The position of bromine and aldehyde substituents critically influences physicochemical and biological properties. Key isomers include:

Compound Name Bromine Position Aldehyde Position CAS Number Purity Molecular Weight (g/mol)
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde 3 8 1033434-54-6 98% 225.04
3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde 3 2 59938-40-8 95% 225.04
6-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde 6 8 1505349-96-1 95% 225.04
8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 8 3 1232038-99-1 95% 225.04

Key Findings :

  • Reactivity : The 8-carbaldehyde group in the target compound facilitates regioselective modifications, unlike the 2-carbaldehyde isomer, which may exhibit steric hindrance due to proximity to the imidazole ring .
  • Solubility : Aldehyde groups at position 8 (as in the target compound) generally improve aqueous solubility compared to position 2 derivatives, as observed in pharmacokinetic studies of similar imidazo[1,2-a]pyridines .

Functional Group Variations

Aldehyde vs. Carboxylic Acid Derivatives

Replacing the aldehyde with a carboxylic acid group alters both acidity and binding affinity:

Compound Name Functional Group pKa (Predicted) Biological Relevance
This compound Aldehyde N/A Cross-coupling precursor
3-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Carboxylic acid ~3.3 Enhanced metal coordination capacity

The carboxylic acid derivative (CAS: 1116691-26-9) exhibits a lower pKa (~3.3), making it suitable for chelating metal ions in catalytic systems, whereas the aldehyde derivative is preferred for Schiff base formation .

Aldehyde vs. Ester Derivatives

Esters, such as ethyl 8-bromoimidazo[1,2-a]pyridine-3-carboxylate (CAS: 1254309-85-7), demonstrate improved metabolic stability but reduced electrophilicity compared to aldehydes. For example:

  • Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS: 1254309-85-7) has a molecular weight of 287.09 g/mol and a density of 1.54 g/cm³, with applications in antitrypanosomal drug development .
  • Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate (CAS: 1250444-28-0) shows antibacterial activity but requires hydrolysis to the carboxylic acid for full efficacy .

Halogen-Substituted Analogues

Substituting bromine with other halogens or adding multiple halogens impacts electronic properties and bioactivity:

Compound Name Halogen Substituents Melting Point (°C) Key Application
3-Bromoimidazo[1,2-a]pyridine Br at C3 92–94 Intermediate for Suzuki couplings
6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine Br at C6 and C8 173–174 Anticancer agent precursor
8-Bromo-6-chloroimidazo[1,2-a]pyridine Br at C8, Cl at C6 N/A Antitrypanosomal lead compound

Insights :

  • Electron-Withdrawing Effects : Bromine at C3 deactivates the imidazo ring, reducing electrophilic aromatic substitution reactivity compared to chlorine-substituted analogues .
  • Biological Activity: Dibromo derivatives (e.g., 6,8-dibromo-2-phenylimidazo[1,2-a]pyridine) exhibit higher cytotoxicity, as seen in their carbon content (64.47% calculated vs. 64.53% observed) and nitrogen content (7.16% vs.

Biological Activity

3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8H5BrN2O
  • IUPAC Name : this compound
  • CAS Number : 1033434-54-6

This compound belongs to the imidazo[1,2-a]pyridine family, known for significant biological and therapeutic properties. The presence of the bromine atom and the aldehyde functional group are crucial for its biological interactions.

Biochemical Interactions

This compound interacts with various enzymes, particularly oxidoreductases and transferases. Its aldehyde group can form covalent bonds with amino acid residues in the active sites of these enzymes, influencing their activity. This compound has been shown to act as a substrate for certain dehydrogenases, leading to the formation of biologically relevant derivatives.

Cellular Effects

The compound significantly affects cellular signaling pathways, especially those related to oxidative stress. It can induce apoptosis in specific cancer cell lines by activating caspase pathways and disrupting mitochondrial function. The modulation of reactive oxygen species (ROS) levels plays a pivotal role in these processes.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In studies involving various cancer cell lines, it was found to inhibit cell proliferation and induce cell death through apoptosis mechanisms. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer).
  • IC50 Values : Ranged from 5.5 μM to 12 μM across different studies, indicating effective cytotoxicity against these cancer cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

Enzyme Inhibition Type IC50 Value
Pim-1 KinaseCompetitive13 nM
Pim-2 KinaseCompetitive10 nM

These findings suggest potential applications in designing targeted therapies for cancers that rely on these kinases .

Case Study 1: Apoptosis Induction

A study demonstrated that treatment with this compound led to increased levels of cleaved caspases and PARP in A549 cells, confirming its role in apoptosis induction. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

In addition to anticancer properties, this compound has been tested for antimicrobial activity against various bacterial strains. It exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli0.25 mg/mL
S. aureus0.5 mg/mL

These results highlight its potential as a lead compound in developing new antimicrobial agents .

Q & A

Q. What are the common synthetic routes for 3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde?

Methodological Answer: The synthesis typically involves a multi-step approach starting with functionalized pyridine derivatives. A key step is the cyclization of α-haloketones with 2-aminonicotinate precursors, followed by halogenation at the 3-position. For example, polymer-bound intermediates can be treated with brominating agents to introduce the bromo substituent . Alternatively, refluxing ethyl bromopyruvate with brominated diaminopyridines in ethanol (with NaHCO₃) achieves cyclization and bromination in moderate yields (~65%) . Scalability and purity (>97%) are optimized using readily available substrates and straightforward workup procedures .

Q. How is the purity and structure of this compound characterized?

Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC), while structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aldehydic protons at δ ~10 ppm, aromatic carbons at δ 120–150 ppm) .
  • HRMS : Validates molecular weight (e.g., calculated vs. observed mass accuracy within ±0.0162 Da) .
  • IR Spectroscopy : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and imidazo-pyridine ring vibrations .

Advanced Research Questions

Q. What strategies optimize halogenation at the 3-position of the imidazo[1,2-a]pyridine scaffold?

Methodological Answer: Bromination efficiency depends on:

  • Reagent Selection : NBS (N-bromosuccinimide) or Br₂ in DMF under controlled temperatures (0–25°C) .
  • Positioning : Electron-rich 3-positions are more reactive; directing groups (e.g., methyl or carboxamide) enhance regioselectivity .
  • Solid-Phase Synthesis : Polymer-bound intermediates reduce side reactions and simplify purification .

Q. How do substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromo group at C3 and aldehyde at C8 enable diverse functionalization:

  • Suzuki-Miyaura Coupling : Pd-catalyzed reactions with aryl boronic acids require inert conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) .
  • Aldehyde Reactivity : The aldehyde can undergo condensation (e.g., with amines to form Schiff bases) or reduction (NaBH₄ to alcohol) for further derivatization .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CHO) deactivate the ring, slowing electrophilic substitution but enhancing metal-catalyzed couplings .

Q. What challenges arise in characterizing brominated imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Key challenges include:

  • Signal Overlap in NMR : Aromatic protons in crowded regions (δ 7–9 ppm) may require 2D NMR (COSY, HSQC) for resolution .
  • Isotopic Patterns in HRMS : Bromine’s natural isotopic abundance (⁷⁹Br/⁸¹Br ~1:1) complicates mass spectral interpretation; software tools (e.g., Isotope Pattern Calculator) aid analysis .
  • Crystallization Difficulties : Bromine’s bulkiness can hinder crystal formation; vapor diffusion with DMSO/EtOH mixtures improves crystal quality for XRD .

Data Analysis and Contradictions

Q. How to resolve contradictions in spectroscopic data for brominated derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 6-bromo-8-amino derivatives ).
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .
  • Synthetic Reproducibility : Repeat reactions under standardized conditions to rule out solvent or temperature artifacts .

Applications in Drug Development

Q. What role does this compound play in medicinal chemistry?

Methodological Answer: This scaffold is a precursor to bioactive molecules:

  • Antimicrobial Agents : Bromine enhances lipophilicity, improving membrane penetration .
  • Kinase Inhibitors : The aldehyde group facilitates covalent binding to cysteine residues in target proteins (e.g., CDK inhibitors) .
  • SAR Studies : Systematic substitution at C3 and C8 evaluates effects on potency and selectivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Halogenation

ParameterOptimal ConditionReference
Brominating AgentNBS in DMF
Temperature0–25°C
Yield60–75%

Q. Table 2. Spectroscopic Benchmarks

TechniqueCharacteristic SignalExample DataReference
¹H NMRAldehyde proton: δ 9.8–10.2 ppmδ 10.1 (s, 1H)
¹³C NMRImidazo-pyridine C3: δ 125–130 ppmδ 128.5
HRMS[M+H]⁺ for C₈H₆BrN₂O: 225.9632 (obs: 225.9610)Δ = -0.0022

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyridine-8-carbaldehyde

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